

Application Notes and Protocols: 7-Hydroxy-TSU-68 Cell-Based Assays

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Compound of Interest

Compound Name: 7-Hydroxy-TSU-68

Cat. No.: B15587554

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Introduction

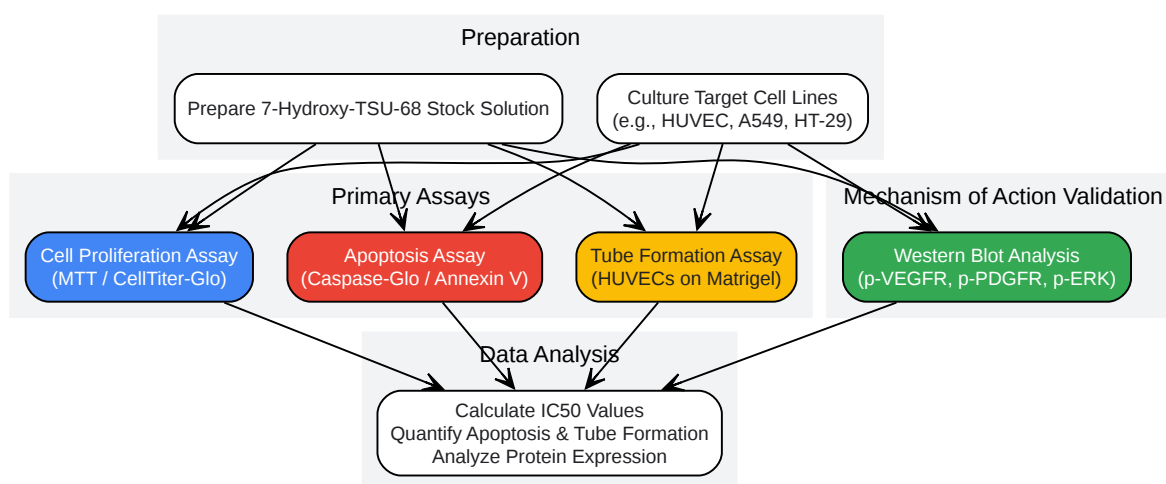
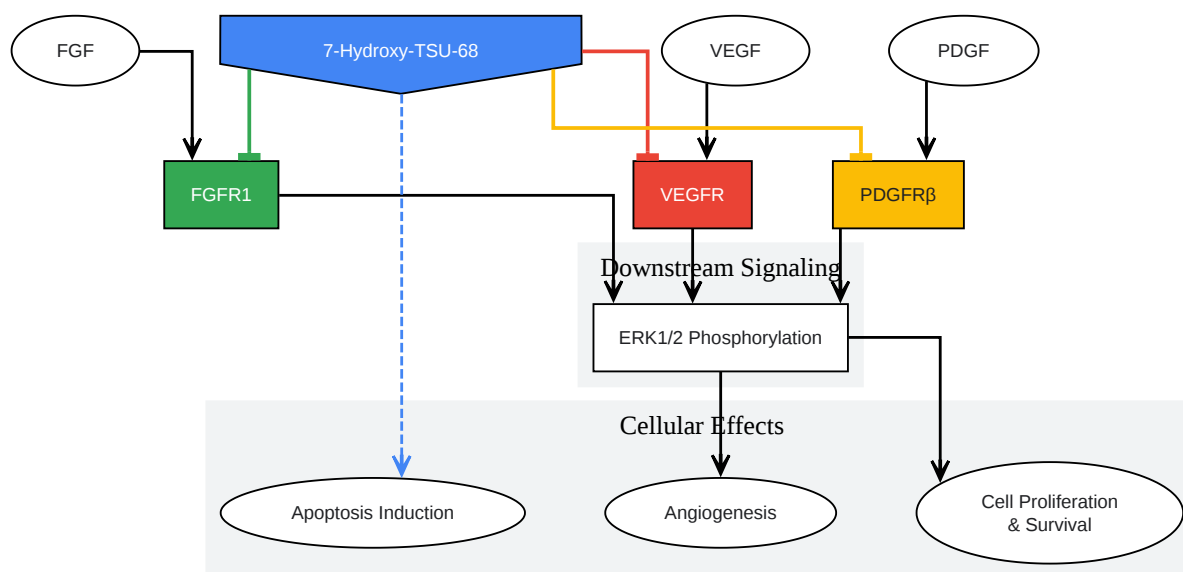
7-Hydroxy-TSU-68 is the active metabolite of TSU-68 (also known as Orantinib or SU6668), a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 targets the kinases associated with angiogenesis and tumor progression, including platelet-derived growth factor receptor beta (PDGFR β), vascular endothelial growth factor receptors (VEGFRs), and fibroblast growth factor receptor 1 (FGFR1).^{[1][2][3]} By competitively inhibiting ATP binding to the kinase domain of these receptors, TSU-68 blocks downstream signaling pathways, leading to the suppression of tumor growth, inhibition of angiogenesis, and induction of apoptosis in tumor vasculature.^{[1][3][4]}

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of **7-Hydroxy-TSU-68**, focusing on its anti-proliferative, pro-apoptotic, and anti-angiogenic effects.

Mechanism of Action

TSU-68 functions by inhibiting the tyrosine kinase activity of several key receptors involved in tumor angiogenesis and growth.^{[4][5]} Its primary targets are PDGFR β , VEGFR2 (KDR/Flk-1), and FGFR1.^{[1][3]} Inhibition of these receptors disrupts crucial signaling cascades, including the MAPK/ERK pathway, ultimately leading to reduced cell proliferation and survival.^[1]

Below is a diagram illustrating the signaling pathways inhibited by TSU-68.



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